molecular formula C9H19N3O2Si2 B11824312 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

Cat. No.: B11824312
M. Wt: 257.44 g/mol
InChI Key: JDYHJVXTXXLEIW-UHFFFAOYSA-N
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Description

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine (CAS: 59957-74-3) is a triazine derivative substituted with two trimethylsilyloxy (-OSi(CH₃)₃) groups at the 2- and 4-positions of the heterocyclic ring. Its molecular formula is C₉H₁₉N₃O₂Si₂, with a molecular weight of 257.437 g/mol . The trimethylsilyloxy groups confer unique steric and electronic properties, making it a reactive intermediate in silylation reactions and a precursor for more complex triazine-based architectures .

Properties

Molecular Formula

C9H19N3O2Si2

Molecular Weight

257.44 g/mol

IUPAC Name

trimethyl-[(4-trimethylsilyloxy-1,3,5-triazin-2-yl)oxy]silane

InChI

InChI=1S/C9H19N3O2Si2/c1-15(2,3)13-8-10-7-11-9(12-8)14-16(4,5)6/h7H,1-6H3

InChI Key

JDYHJVXTXXLEIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=NC(=NC=N1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-1,3,5-triazine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form 2,4-dihydroxy-1,3,5-triazine.

    Oxidation and Reduction: While less common, the triazine ring can undergo oxidation or reduction under specific conditions.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₉N₃O₂Si₂
  • Molecular Weight : 257.44 g/mol
  • CAS Number : 59957-74-3

The compound features a triazine ring structure, which is known for its stability and reactivity in various chemical reactions.

Synthesis and Intermediate Role

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine serves primarily as an intermediate in the synthesis of biologically active compounds such as 5-Aza-2'-deoxyuridine. This metabolite is particularly notable for its role in cancer treatment, specifically in inhibiting the growth of pancreatic endocrine tumor cell lines . The compound's ability to facilitate the synthesis of nucleoside analogs highlights its importance in medicinal chemistry.

Synthesis of Anticancer Agents

The synthesis of 5-Aza-2'-deoxyuridine from this compound demonstrates its application in developing anticancer therapies. This compound acts as a precursor that enables the production of nucleosides with potential antitumor activity .

Role as a Molecular Tool

In molecular biology research, this compound is utilized as a research tool for enzyme activation and inhibition studies. Its derivatives can be employed to investigate enzyme mechanisms and develop inhibitors that target specific biological pathways .

Case Study 1: Antitumor Activity

A study evaluated the efficacy of 5-Aza-2'-deoxyuridine synthesized using this compound against pancreatic cancer cell lines. The results indicated a significant reduction in cell viability, establishing the compound's potential as an effective treatment option for pancreatic tumors .

Case Study 2: Enzyme Inhibition

In another investigation, researchers explored the inhibitory effects of derivatives obtained from this compound on thymidine phosphorylase. The findings revealed that certain derivatives exhibited strong inhibitory activity, suggesting their utility in designing novel therapeutic agents targeting this enzyme .

Comparative Analysis of Related Compounds

Compound NameApplication AreaKey Findings
5-Aza-2'-deoxyuridineAnticancerSignificant inhibition of pancreatic tumor growth
Bis-1,2,4-Triazole DerivativesAntitumor and antimicrobialHigh biological activity against various pathogens
Other Triazine DerivativesEnzyme inhibitionEffective inhibitors of thymidine phosphorylase

Mechanism of Action

The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine involves the reactivity of the trimethylsilyl groups and the triazine ring. The trimethylsilyl groups can be easily removed under acidic or basic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The triazine ring itself can act as a scaffold for the attachment of various functional groups, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2.4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine

  • Substituents : Two trimethylsilyloxy (-OSiMe₃) groups.
  • Key Properties :
    • High reactivity in nucleophilic substitution due to the electron-withdrawing nature of the silyloxy groups, which activate the triazine ring.
    • Enhanced thermal stability compared to hydroxylated triazines, as silyl ethers are less prone to hydrolysis under mild conditions .

3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine (Compound 2, )

  • Substituents: Two dimethylamino (-NMe₂) groups.
  • Key Properties :
    • Electron-donating substituents increase the electron density of the triazine ring, reducing electrophilicity.
    • Forms stable complexes with transition metals (e.g., Fe²⁺, Co²⁺) via the ferroin group (-N=C-N-), enabling applications in spectrophotometric analysis .
    • Brominated derivatives (e.g., 6,6’-dibromo analog) exhibit enhanced oxidative stability and altered UV-Vis absorption profiles .

Bemotrizinol (2,4-Bis[4-(2-ethylhexyloxy)-2-hydroxyphenyl]-6-(4-methoxyphenyl)-1,3,5-triazine)

  • Substituents : Two hydroxyphenyl-alkoxy groups and one methoxyphenyl group.
  • Key Properties :
    • Broad UV absorption (280–400 nm) due to conjugation between aromatic substituents and the triazine core.
    • Hydrophobic alkoxy chains improve solubility in cosmetic formulations, making it a widely used UV filter (e.g., in sunscreens) .

o-Carboranylalkoxy-1,3,5-triazine Derivatives ()

  • Substituents : Bulky o-carborane (B₁₀C₂H₁₂) and methoxyethyl groups.
  • Key Properties: Exceptional thermal stability (decomposition >300°C) due to the icosahedral carborane cluster. Potential biological activity, including anticancer properties, attributed to boron neutron capture therapy (BNCT) applications .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications Notable Properties References
This compound -OSiMe₃ (2×) 257.437 Synthetic intermediate, silylation High reactivity, thermal stability
3,3’-Bis(N,N-dimethylamino)-5,5’-bi-1,2,4-triazine -NMe₂ (2×) ~280 (estimated) Metal chelation, spectrophotometry Electron-rich, redox-active
Bemotrizinol -OCH₂CH(C₂H₅)C₄H₉, -OCH₃, -OH (aryl) 627.76 UV absorber in cosmetics Broad UV absorption, hydrophobic
N2,N2,N4,N4-tetrakis(2-methoxyethyl) derivative () -OCH₂CH₂OMe (4×) ~550 (estimated) Biomedical applications High thermal stability, BNCT potential

Biological Activity

2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of s-triazines, characterized by a six-membered heterocyclic ring with three nitrogen atoms. This unique structure allows for diverse chemical modifications that can enhance biological activity. The presence of trimethylsilyl groups increases lipophilicity, potentially improving cellular uptake and bioavailability.

Biological Activity Overview

Research has identified several key biological activities associated with this compound and related compounds:

  • Anticancer Activity : Various derivatives of triazine have shown promising results against multiple cancer cell lines.
  • Enzyme Inhibition : The compound exhibits potential as an inhibitor of critical enzymes involved in cancer progression, such as PI3K and mTOR.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance:

  • Cytotoxicity Studies : In vitro assays have demonstrated significant cytotoxic effects against cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC50 values for these cell lines were reported to be in the low micromolar range (e.g., IC50 = 4.53 μM for MCF-7) .

Table 1: IC50 Values of Triazine Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
4fMCF-74.53
4fHCT-1160.50
4fHepG23.01
13gA5490.20
13gMCF-71.25
13gHeLa1.03

The biological activity of triazine derivatives is often attributed to their ability to induce apoptosis in cancer cells through various pathways:

  • EGFR/PI3K/AKT/mTOR Pathway : Compounds such as 4f have shown potent inhibitory effects on this signaling pathway, which is crucial for cell proliferation and survival. The treatment with compound 4f resulted in increased expression of pro-apoptotic genes (e.g., p53 and Bax) and decreased expression of anti-apoptotic genes (e.g., Bcl-2) .

Table 2: Gene Expression Changes Induced by Compound 4f

GeneFold Change (Treated vs Untreated)
p53+8.73
Bax+6.54
Caspase-3+9.36
Bcl-2-0.24

Case Studies

A notable study investigated the dual inhibition properties of substituted triazine derivatives against PI3Kα/mTOR pathways. Compound 13g was identified as a potent inhibitor with significant anti-tumor activity across multiple cell lines .

In another study focusing on apoptosis induction through triazine derivatives, researchers reported that compounds could significantly reduce tumor size in vivo while promoting apoptosis in treated cells .

Q & A

Q. What are the optimal synthetic routes for 2,4-Bis[(trimethylsilyl)oxy]-1,3,5-triazine, and how do reaction conditions influence yield?

The synthesis of silyloxy-substituted triazines typically involves nucleophilic substitution or coupling reactions. For example, Sonogashira coupling has been employed to introduce alkynyl-silyl groups to triazine cores under inert atmospheres, with yields dependent on catalyst loading (e.g., Pd(PPh₃)₄/CuI) and reaction time . Alternatively, refluxing precursors (e.g., chlorotriazines) with trimethylsilanol in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours can yield silyl ether derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing silyloxy-triazine derivatives?

  • 1H/13C NMR : Key for confirming substitution patterns. The trimethylsilyl (-Si(CH₃)₃) group shows a singlet at ~0.3 ppm (1H NMR) and 1–5 ppm (13C NMR) .
  • FT-IR : Strong Si-O-C stretching vibrations appear at 1000–1100 cm⁻¹ .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities, while high-resolution MS confirms molecular ions (e.g., [M+H]+) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive due to hydrolyzable silyl ether bonds. Storage recommendations:

  • Under inert gas (N₂/Ar) in sealed, amber glass vials.
  • At temperatures ≤4°C in anhydrous solvents (e.g., THF, toluene).
  • Avoid prolonged exposure to UV light, which may degrade the triazine core .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in silyloxy-triazine synthesis across different routes?

Discrepancies in yields often arise from competing side reactions. For instance, in Sonogashira coupling (), higher reactivity of aryl chlorides vs. triazine chlorides leads to variable coupling efficiency. Kinetic studies using in-situ IR or GC-MS can identify intermediates (e.g., Pd-alkynyl complexes) and optimize catalyst turnover . Computational DFT studies (e.g., Gaussian 16) further reveal steric hindrance from bulky silyl groups, which slows nucleophilic attack .

Q. How can researchers resolve conflicting data on the photostability of silyloxy-triazines in UV-absorbing applications?

Contradictory reports on photodegradation may stem from:

  • Matrix effects : Embedding the compound in polymers vs. solution-phase studies alters UV exposure dynamics .
  • Analytical methods : Use accelerated weathering tests (e.g., QUV lamps, ISO 4892-3) with HPLC monitoring to quantify degradation products. Compare with control compounds (e.g., Bemotrizinol, CAS 187393-00-6) to benchmark stability .

Q. What computational strategies predict the electronic properties of silyloxy-triazines for material science applications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute HOMO/LUMO gaps, correlating with experimental UV-Vis spectra (e.g., λmax shifts due to silyl group electron donation) .
  • Molecular Dynamics (MD) : Simulate interactions with polymer matrices (e.g., PMMA) to assess compatibility and diffusion rates .

Q. How does the steric bulk of trimethylsilyl groups influence regioselectivity in triazine functionalization?

Steric maps (e.g., using ADF software) show that bulky silyl groups at the 2,4-positions hinder electrophilic substitution at the 6-position. Experimental validation via competitive reactions (e.g., nitration or bromination) under controlled conditions confirms preferential reactivity at less hindered sites .

Q. What analytical workflows validate the purity of silyloxy-triazines for pharmacological screening?

  • Multi-Detector SEC : Size-exclusion chromatography with RI/UV/LS detectors assesses aggregation.
  • Elemental Analysis : Verify Si content (±0.3% deviation from theoretical) to confirm stoichiometry .
  • Stability-Indicating Assays : Stress testing under heat/humidity (ICH Q1A guidelines) followed by LC-MS identifies degradation pathways .

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